molecular formula C8H16ClNO2 B6332743 cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride CAS No. 2206112-18-5

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride

Cat. No.: B6332743
CAS No.: 2206112-18-5
M. Wt: 193.67 g/mol
InChI Key: SGUGAMTZUIWDBI-UHFFFAOYSA-N
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Description

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclohexane ring with a methylamino group and a carboxylic acid group in a cis configuration, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

    Introduction of Amino Group: The amino group is introduced through a series of reactions, often involving the use of protective groups to ensure the correct positioning.

    Methylation: The amino group is then methylated using methylating agents such as methyl iodide.

    Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to favor desired reactions.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methylamino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted cyclohexane derivatives.

Scientific Research Applications

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    cis-4-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methylamino group.

    trans-4-(Methylamino)cyclohexanecarboxylic acid: Similar functional groups but different spatial arrangement.

    4-(Methylamino)benzoic acid: Contains a benzene ring instead of a cyclohexane ring.

Uniqueness

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUGAMTZUIWDBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(CC1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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